7,9-Bis(hydroxymethyl)benz(c)acridine

Catalog No.
S1496611
CAS No.
160543-04-4
M.F
C19H15NO2
M. Wt
289.3 g/mol
Availability
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7,9-Bis(hydroxymethyl)benz(c)acridine

CAS Number

160543-04-4

Product Name

7,9-Bis(hydroxymethyl)benz(c)acridine

IUPAC Name

[7-(hydroxymethyl)naphtho[1,2-b]quinolin-9-yl]methanol

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

InChI

InChI=1S/C19H15NO2/c21-10-12-5-8-18-16(9-12)17(11-22)15-7-6-13-3-1-2-4-14(13)19(15)20-18/h1-9,21-22H,10-11H2

InChI Key

TYYRHOGUEROKSQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO

Synonyms

7,9-BIS-HYDROXYMETHYLBENZ[C]ACRIDINE

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C(C4=C(C=CC(=C4)CO)N=C32)CO

7,9-Bis(hydroxymethyl)benz(c)acridine is a derivative of benz[c]acridine, characterized by the presence of two hydroxymethyl groups at the 7 and 9 positions of the acridine structure. This compound exhibits a complex polycyclic aromatic structure, which is typical of acridine derivatives. The presence of hydroxymethyl groups enhances its solubility and reactivity compared to other compounds in the acridine family. The molecular formula for 7,9-bis(hydroxymethyl)benz(c)acridine is C17H15N, indicating a significant degree of saturation and potential for diverse chemical interactions .

Typical of aromatic compounds, including:

  • Oxidation: Hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.
  • Reduction: The compound may also undergo reduction reactions, particularly at the carbonyl sites if formed.
  • Substitution Reactions: The aromatic system allows for electrophilic substitution reactions, where substituents can be introduced at various positions on the ring .

Acridine derivatives, including 7,9-bis(hydroxymethyl)benz(c)acridine, are noted for their biological activities. They have been studied for their potential as:

  • Antimicrobial agents: Some acridines exhibit activity against bacteria and fungi.
  • Anticancer properties: Certain derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including intercalation into DNA.
  • Antimalarial effects: Acridines have been recognized for their ability to bind to heme and inhibit the crystallization process essential for malaria parasites .

The synthesis of 7,9-bis(hydroxymethyl)benz(c)acridine typically involves several steps:

  • Starting Material Preparation: The synthesis may begin with benz[c]acridine or its derivatives.
  • Hydroxymethylation Reaction: This can be achieved using formaldehyde in the presence of a catalyst such as an acid or base under controlled conditions to introduce hydroxymethyl groups at the 7 and 9 positions.
  • Purification: The product is usually purified by recrystallization or chromatography to obtain pure 7,9-bis(hydroxymethyl)benz(c)acridine .

7,9-Bis(hydroxymethyl)benz(c)acridine has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for antimicrobial or anticancer therapies.
  • Dyes and Pigments: The vibrant color properties of acridine derivatives make them suitable for use in dyes.
  • Research: It can be utilized in studies investigating the interactions between small molecules and biological macromolecules due to its ability to intercalate into DNA .

Interaction studies involving 7,9-bis(hydroxymethyl)benz(c)acridine focus on its binding affinities and mechanisms of action. Notable findings include:

  • DNA Intercalation: Studies have shown that acridine derivatives can intercalate between DNA base pairs, potentially leading to mutagenic effects or inhibition of replication.
  • Enzyme Inhibition: Certain derivatives demonstrate inhibitory effects on enzymes like acetylcholinesterase, which are crucial in neurotransmitter regulation .
  • Molecular Docking Studies: Computational studies suggest specific interactions with target proteins that could lead to enhanced biological activity .

Several compounds share structural similarities with 7,9-bis(hydroxymethyl)benz(c)acridine. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
7,9-Dimethylbenz[c]acridineMethyl groups instead of hydroxymethylLacks functional hydroxyl groups; less polar
Benz[c]acridineParent compound without hydroxymethyl substitutionsServes as a precursor; more hydrophobic
9-Hydroxybenz[c]acridineContains only one hydroxyl groupLimited functionalization compared to bis(hydroxymethyl) variant
3-Amino-7-hydroxybenz[c]acridineAmino group at position 3Different functional group affecting reactivity

The unique aspect of 7,9-bis(hydroxymethyl)benz(c)acridine lies in its dual hydroxymethyl substitutions that enhance solubility and reactivity while maintaining the core acridine structure. This makes it a versatile candidate for further pharmacological exploration and application development.

XLogP3

3

Other CAS

160543-04-4

Wikipedia

7,9-Bis(hydroxymethyl)benz(c)acridine

Dates

Modify: 2023-07-17

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